

# Evaluating the Safety Profile of Risvutatug Rezetecan Versus Other Antibody-Drug Conjugates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AD-227**

Cat. No.: **B1192124**

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is rapidly evolving with the advent of antibody-drug conjugates (ADCs), which offer the potential for highly specific delivery of cytotoxic payloads to tumor cells. Risvutatug rezetecan (GSK'227; formerly HS-20093), a B7-H3-targeted ADC, has shown promising efficacy in clinical trials. This guide provides an objective comparison of the safety profile of risvutatug rezetecan with other notable ADCs targeting various antigens, supported by experimental data from key clinical trials.

## Executive Summary

Risvutatug rezetecan has demonstrated a manageable safety profile in the phase 1 ARTEMIS-001 trial, with hematological toxicities being the most common grade  $\geq 3$  treatment-related adverse events (TRAEs). This profile shows both similarities and differences when compared to other classes of ADCs, including those targeting TROP-2, HER2, and B7-H4. Understanding these nuances is critical for the continued development and optimal clinical application of this promising therapeutic.

## Comparative Safety Data of ADCs

The following tables summarize the incidence of common treatment-related adverse events (TRAEs) for risvutatug rezetecan and selected comparator ADCs from their respective clinical

trials.

Table 1: Safety Profile of Risvutatug Rezetecan (B7-H3 Target)

| Adverse Event                        | All Grades (%) | Grade $\geq 3$ (%) |
|--------------------------------------|----------------|--------------------|
| <hr/>                                |                |                    |
| Hematological                        |                |                    |
| Anemia                               | 85.7%          | 16.1%              |
| Decreased white blood cell count     | 80.4%          | 33.9%              |
| Decreased neutrophil count           | 67.9%          | 39.3%              |
| Decreased platelet count             | 53.6%          | 17.9%              |
| Decreased lymphocyte count           | 32.1%          | 25.0%              |
| <hr/>                                |                |                    |
| Non-Hematological                    |                |                    |
| Nausea                               | 51.8%          | <10%               |
| Pyrexia                              | 48.2%          | <10%               |
| Decreased appetite                   | 42.9%          | <10%               |
| Increased alanine aminotransferase   | 39.3%          | <10%               |
| Increased aspartate aminotransferase | 39.3%          | <10%               |
| Asthenia                             | 39.3%          | <10%               |
| Vomiting                             | 39.3%          | <10%               |
| Hypoalbuminemia                      | 30.4%          | <10%               |
| Decreased weight                     | 23.2%          | <10%               |
| Hyponatremia                         | 21.4%          | <10%               |
| <hr/>                                |                |                    |

Data from the ARTEMIS-001 trial in patients with extensive-stage small cell lung cancer (ES-SCLC) across 8.0 mg/kg and 10.0 mg/kg doses.[\[1\]](#)

Table 2: Safety Profile of TROP-2 Targeted ADCs

| Adverse Event                                                                                                                                                      | Sacituzumab Govitecan<br>(ASCENT Trial) | Datopotamab Deruxtecan<br>(TROPION-PanTumor01 -<br>TNBC cohort) |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|-----------------------------------------------------------------|
| All Grades (%)                                                                                                                                                     | Grade $\geq 3$ (%)                      |                                                                 |
| Hematological                                                                                                                                                      |                                         |                                                                 |
| Neutropenia                                                                                                                                                        | -                                       | 51%                                                             |
| Anemia                                                                                                                                                             | -                                       | 8%                                                              |
| Febrile Neutropenia                                                                                                                                                | -                                       | 5%                                                              |
| Non-Hematological                                                                                                                                                  |                                         |                                                                 |
| Diarrhea                                                                                                                                                           | 60.8%                                   | 10.3%                                                           |
| Nausea                                                                                                                                                             | 58.7%                                   | <5%                                                             |
| Fatigue                                                                                                                                                            | 44.5%                                   | <5%                                                             |
| Alopecia                                                                                                                                                           | 46.4%                                   | -                                                               |
| Stomatitis                                                                                                                                                         | -                                       | -                                                               |
| Vomiting                                                                                                                                                           | 26%                                     | <5%                                                             |
| Data for Sacituzumab<br>Govitecan from the ASCENT<br>trial in metastatic triple-<br>negative breast cancer<br>(mTNBC). <sup>[2][3]</sup>                           |                                         |                                                                 |
| Data for Datopotamab<br>Deruxtecan from the<br>TROPION-PanTumor01 study<br>in patients with advanced<br>triple-negative breast cancer<br>(TNBC). <sup>[1][4]</sup> |                                         |                                                                 |

Table 3: Safety Profile of HER2 and HER3 Targeted ADCs

| Adverse Event                                                                                                                                                                                                                       | Trastuzumab Deruxtecan<br>(DESTINY-Breast01) | Patritumab Deruxtecan<br>(HERTHENA-Lung01) |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------|--------------------------------------------|
| All Grades (%)                                                                                                                                                                                                                      | Grade $\geq 3$ (%)                           |                                            |
| Hematological                                                                                                                                                                                                                       |                                              |                                            |
| Decreased neutrophil count                                                                                                                                                                                                          | -                                            | 19.6%                                      |
| Anemia                                                                                                                                                                                                                              | -                                            | 8.2%                                       |
| Thrombocytopenia                                                                                                                                                                                                                    | -                                            | -                                          |
| Leukopenia                                                                                                                                                                                                                          | -                                            | -                                          |
| Non-Hematological                                                                                                                                                                                                                   |                                              |                                            |
| Nausea                                                                                                                                                                                                                              | 7.6%                                         | 7.6%                                       |
| Interstitial Lung Disease (ILD)                                                                                                                                                                                                     | 13.6%                                        | 0.5% (Grade 3/4)                           |
| Fatigue                                                                                                                                                                                                                             | -                                            | -                                          |
| Hypokalemia                                                                                                                                                                                                                         | -                                            | -                                          |
| Asthenia                                                                                                                                                                                                                            | -                                            | -                                          |
| Data for Trastuzumab Deruxtecan from the DESTINY-Breast01 trial in HER2-positive metastatic breast cancer. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |                                              |                                            |
| Data for Patritumab Deruxtecan from the HERTHENA-Lung01 trial in EGFR-mutated metastatic non-small cell lung cancer. <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>                            |                                              |                                            |

Table 4: Safety Profile of B7-H4 Targeted ADCs

| Adverse Event                                                                        | HS-20089 (Phase 1) | SGN-B7H4V (Phase 1) |
|--------------------------------------------------------------------------------------|--------------------|---------------------|
| All Grades (%)                                                                       | Grade ≥3 (%)       |                     |
| Hematological                                                                        |                    |                     |
| Anemia                                                                               | -                  | -                   |
| Neutropenia                                                                          | -                  | -                   |
| Non-Hematological                                                                    |                    |                     |
| Fatigue                                                                              | -                  | -                   |
| Peripheral Sensory                                                                   | -                  | -                   |
| Neuropathy                                                                           |                    |                     |
| Diarrhea                                                                             | -                  | -                   |
| Nausea                                                                               | -                  | -                   |
| Data for HS-20089 from a phase 1 trial in advanced solid tumors.[15][16][17][18]     |                    |                     |
| Data for SGN-B7H4V from the SGNB7H4V-001 phase 1 trial in advanced solid tumors.[15] |                    |                     |

## Experimental Protocols

The safety data presented in this guide are derived from rigorously conducted clinical trials. Below are the methodologies for the key studies cited.

### ARTEMIS-001 (Risvutatug Rezetecan)

- Trial Design: A phase 1, open-label, multicenter, dose-escalation and dose-expansion study (NCT05276609).[1][9]
- Patient Population: Patients with locally advanced or metastatic solid tumors for which standard treatment does not exist or is ineffective.[9]

- Safety Assessment: Safety and tolerability were primary objectives. Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were evaluated to determine the maximum tolerated dose (MTD).

#### ASCENT (Sacituzumab Govitecan)

- Trial Design: A phase 3, randomized, open-label, multicenter trial (NCT02574455).[19]
- Patient Population: Patients with metastatic triple-negative breast cancer who had received at least two prior chemotherapies.[3]
- Safety Assessment: The primary endpoint was progression-free survival, with safety as a key secondary endpoint. AEs were graded using CTCAE v5.0. The study also included analyses of safety based on age and UGT1A1 genotype.[2][3]

#### DESTINY-Breast01 (Trastuzumab Deruxtecan)

- Trial Design: A phase 2, open-label, single-arm, multicenter study (NCT03248492).[6][8][9]
- Patient Population: Patients with HER2-positive metastatic breast cancer previously treated with trastuzumab emtansine.[6][8]
- Safety Assessment: The primary endpoint was objective response rate, with safety being a secondary endpoint. AEs were graded according to CTCAE v5.0. Special attention was given to monitoring for interstitial lung disease (ILD), which was adjudicated by an independent committee.[5][8]

## Mechanisms of Toxicity and Signaling Pathways

The safety profile of an ADC is determined by both on-target and off-target toxicities. On-target toxicity can be further divided into on-tumor and off-tumor effects, the latter occurring due to the expression of the target antigen on normal tissues. Off-target toxicity is primarily driven by the premature release of the cytotoxic payload from the ADC.



[Click to download full resolution via product page](#)

Caption: General mechanisms of ADC-related toxicities.

#### On-Target, Off-Tumor Toxicity

The expression of the target antigen on healthy tissues can lead to on-target, off-tumor toxicities.

- B7-H3 (Risvutatug Rezetecan): B7-H3 has some expression in normal tissues, which may contribute to some of the observed toxicities.
- TROP-2 (Sacituzumab Govitecan, Datopotamab Deruxtecan): TROP-2 is expressed on the surface of various normal epithelial tissues, which could be associated with certain adverse events.[20][21][22]
- HER2 (Trastuzumab Deruxtecan): Low levels of HER2 are expressed on various normal tissues, and on-target toxicities such as cardiotoxicity have been associated with HER2-targeted therapies.[23][24][25]

- B7-H4 (HS-20089, SGN-B7H4V): B7-H4 expression in normal tissues is generally low, potentially offering a favorable therapeutic window.

### Off-Target Toxicity (Payload-Dependent)

The cytotoxic payload of the ADC is a major determinant of its off-target toxicity profile.



[Click to download full resolution via product page](#)

Caption: Simplified pathways of payload-mediated toxicities.

- Topoisomerase I Inhibitors (Rezetecan, DXd, SN-38): These payloads induce DNA damage, leading to cell cycle arrest and apoptosis. Their primary off-target toxicities include myelosuppression (neutropenia, anemia) and gastrointestinal issues (diarrhea, nausea).[\[17\]](#) [\[26\]](#)[\[27\]](#)
- Monomethyl Auristatin E (MMAE): This agent disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. A characteristic off-target toxicity of MMAE is peripheral neuropathy, which is thought to result from the disruption of axonal transport in neurons.[\[2\]](#)[\[5\]](#) [\[28\]](#)[\[29\]](#)

# Experimental Workflow for Safety Assessment in a Phase 1 ADC Trial

The following diagram illustrates a typical workflow for assessing the safety of a new ADC, such as risvutatug rezetecan, in a first-in-human (Phase 1) clinical trial.



[Click to download full resolution via product page](#)

Caption: Workflow for Phase 1 ADC safety evaluation.

This guide provides a comparative overview of the safety profile of risvutatug rezetecan in the context of other ADCs. The data presented herein should be interpreted within the context of the specific patient populations and trial designs. As more data from ongoing and future clinical trials become available, our understanding of the safety and efficacy of these important therapeutic agents will continue to evolve.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Datopotamab Deruxtecan in Advanced or Metastatic HR+/HER2- and Triple-Negative Breast Cancer: Results From the Phase I TROPION-PanTumor01 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral neuropathy associated with monomethyl auristatin E-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trastuzumab deruxtecan in previously treated HER2-positive metastatic breast cancer: Plain language summary of the DESTINY-Breast01 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Trastuzumab Deruxtecan in Previously Treated HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DESTINY-Breast01 Trial: trastuzumab deruxtecan in previously treated HER2 positive breast cancer - Jackson - Translational Breast Cancer Research [tbcr.amegroups.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]

- 12. HERTHENA-Lung01, a Phase II Trial of Patritumab Deruxtecan (HER3-DXd) in Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer After Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Therapy and Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. daiichisankyo.com [daiichisankyo.com]
- 15. onclive.com [onclive.com]
- 16. ESMO 2023 – GSK sets up Pfizer battle in B7-H4 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. HANSOH PHARMA ANNOUNCES NMPA HAS INCLUDED B7-H4-TARGETED ADC HS-20089 AS BREAKTHROUGH-THERAPY-DESIGNATED DRUG FOR PLATINUM-RESISTANT RECURRENT OVARIAN CANCER-Press Releases-Hansoh Pharmaceutical Group Co., Ltd. [hspharm.com]
- 19. Sacituzumab Govitecan in Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expression of Trop2 Cell Surface Glycoprotein in Normal and Tumor Tissues: Potential Implications as a Cancer Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trop2 expression contributes to tumor pathogenesis by activating the ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. frontiersin.org [frontiersin.org]
- 25. From tissue-specific to tissue-agnostic: HER2 overexpression and the rise of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 27. AboutADC Toxins – Everything You Need to Know-DIMA BIOTECH [dimabio.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evaluating the Safety Profile of Rislutatug Rezotecan Versus Other Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1192124#evaluating-the-safety-profile-of-risvutatug-rezetecan-versus-other-adcs>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)